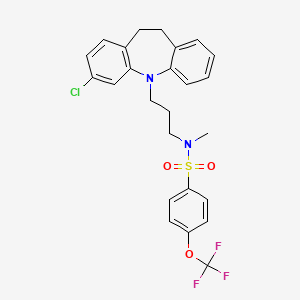

TRC-766

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYJRNSDWIKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRC-766: A Technical Guide to its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRC-766 (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a critical driver of prostate cancer growth and progression. This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the molecular interactions, cellular consequences, and therapeutic potential of this novel AR degrader in the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC) and in tumors harboring AR mutations that confer resistance to standard therapies.

Introduction: The Androgen Receptor in Prostate Cancer

The androgen receptor is a nuclear hormone receptor that, upon binding to androgens such as testosterone and dihydrotestosterone, translocates to the nucleus and functions as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and differentiation. In prostate cancer, AR signaling is a key pathway for tumor growth, and androgen deprivation therapy (ADT) is a cornerstone of treatment. However, many tumors eventually progress to a castration-resistant state (CRPC), often through mechanisms that reactivate AR signaling, such as AR gene amplification, overexpression, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1] These mutations can lead to resistance to second-generation anti-androgen therapies.

This compound represents a novel therapeutic strategy that directly addresses these resistance mechanisms by not just inhibiting AR but by inducing its complete degradation.

Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule that acts as a PROTAC.[2][3] It is composed of three key components:

-

A ligand that binds to the androgen receptor: This moiety allows this compound to specifically recognize and bind to the AR protein.

-

A ligand that recruits an E3 ubiquitin ligase: This part of the molecule engages the cell's natural protein disposal machinery.

-

A linker: This connects the AR-binding and E3 ligase-recruiting ligands.

The mechanism of action of this compound can be summarized in the following steps:

-

Binding to AR: this compound enters the prostate cancer cell and its AR-binding ligand attaches to the androgen receptor.[2]

-

Formation of a Ternary Complex: The this compound molecule, now bound to AR, recruits an E3 ubiquitin ligase, forming a ternary complex of AR-TRC-766-E3 ligase.[4]

-

Ubiquitination of AR: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein.

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and targeted for degradation by the proteasome, the cell's protein degradation machinery.[2]

-

Recycling of this compound: After AR degradation, this compound is released and can bind to another AR molecule, acting catalytically to induce the degradation of multiple AR proteins.[2]

This mechanism is effective against both wild-type AR and clinically relevant mutant forms, including L702H, H875Y, and T878A, which are associated with resistance to other AR-targeted therapies.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in prostate cancer cells.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines.

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |

| VCaP | Wild-type | < 1 | > 90 | [1] |

| LNCaP | T878A mutant | Not specified | > 90 | [1] |

| Models with L702H | L702H mutant | Potent | Not specified | [1] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vivo Efficacy

In preclinical xenograft models of prostate cancer, orally administered this compound led to robust AR degradation and significant tumor growth inhibition.

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | AR Degradation (Dmax, %) | Reference |

| Murine | LNCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |

| Murine | VCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |

| Murine | Enzalutamide-insensitive VCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |

Clinical Data

Initial results from the Phase 1/2 clinical trial (NCT05067140) of this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy have shown promising clinical activity.

| Patient Population | Endpoint | Result | Reference |

| mCRPC with AR LBD mutations | PSA50 Response Rate | 43% | [5] |

| mCRPC with AR LBD mutations | RECIST Partial Response | Observed | [7] |

| mCRPC | Safety | Well-tolerated | [5] |

PSA50: ≥50% decline in prostate-specific antigen levels.

Experimental Protocols

Due to the proprietary nature of drug development and the limited detailed information in publicly available sources, the following are generalized protocols based on standard laboratory techniques mentioned in the context of this compound research. Specific reagents, concentrations, and instrument parameters may vary.

Western Blotting for AR Degradation

This protocol is a standard procedure to assess the levels of a target protein in cell lysates.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

This protocol outlines a typical workflow for evaluating the in vivo efficacy of an anti-cancer agent.

-

Animal Models: Male immunodeficient mice (e.g., SCID or nude mice) are used.

-

Tumor Cell Implantation: Prostate cancer cells (e.g., VCaP) are suspended in Matrigel and subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Analysis: A subset of tumors may be collected at specific time points after the last dose to assess AR protein levels by Western blotting or immunohistochemistry to confirm target engagement.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable PROTAC that induces the degradation of both wild-type and mutant androgen receptors. Its unique mechanism of action overcomes key resistance pathways in prostate cancer. Preclinical data demonstrate potent and durable AR degradation leading to significant anti-tumor activity. Early clinical results in heavily pretreated mCRPC patients are encouraging, showing a favorable safety profile and clinical activity, particularly in patients with AR LBD mutations. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in the management of advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 4. arvinasmedical.com [arvinasmedical.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]

- 7. targetedonc.com [targetedonc.com]

The PROTAC Approach to Androgen Receptor Degradation: A Technical Overview of ARV-766 (Luxdegalutamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-766 (Luxdegalutamide) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a key driver in prostate cancer. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data supporting ARV-766. It is intended to serve as a resource for researchers and drug development professionals interested in the application of targeted protein degradation in oncology.

Chemical Structure and Properties

ARV-766 is a heterobifunctional molecule that links a ligand for the androgen receptor to a recruiter of the E3 ubiquitin ligase complex.[1] Its chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C45H54FN7O6 | [1] |

| Molecular Weight | 807.95 g/mol | [1] |

| IUPAC Name | 4-(4-((1-(4-(((1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)piperidin-4-yl)methyl)piperazin-1-yl)-N-((S)-2,6-dioxopiperidin-3-yl)-2-fluorobenzamide | |

| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O | |

| InChI Key | RDPPBRKNBBXPNZ-FMPIRMQTSA-N |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARV-766 functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins.[1] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-766, and an E3 ubiquitin ligase.[2] This proximity, induced by ARV-766, facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[2] This targeted degradation of the androgen receptor effectively halts downstream signaling pathways that are crucial for the proliferation of prostate cancer cells.[3]

Preclinical Pharmacology

In Vitro Degradation of Androgen Receptor

ARV-766 has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines.[4] This includes cell lines expressing wild-type AR as well as those with clinically relevant mutations that confer resistance to standard anti-androgen therapies.[4]

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | Wild-type | <1.3 | >91 | [4] |

| VCaP | Wild-type | <1 | >94 | [4] |

Experimental Protocol: In Vitro AR Degradation Assay (Western Blot)

-

Cell Culture and Treatment: Prostate cancer cell lines (LNCaP, VCaP) are cultured in appropriate media. Cells are treated with varying concentrations of ARV-766 or vehicle control for a specified duration.

-

Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.

-

Data Analysis: The intensity of the bands corresponding to the androgen receptor is quantified using densitometry. The percentage of AR degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are determined from the dose-response curves.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models of prostate cancer, orally administered ARV-766 has shown significant, dose-dependent inhibition of tumor growth.[4]

| Animal Model | Treatment | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |

| CB17/SCID mice with VCaP xenografts | ARV-766 | 1 | 34 | [4] |

| 3 | 74 | [4] | ||

| 10 | 98 | [4] |

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., CB17/SCID) are used.

-

Tumor Implantation: Prostate cancer cells (e.g., VCaP) are subcutaneously implanted into the flanks of the mice.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ARV-766 is administered orally at various doses, typically once daily. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Pharmacodynamic assessments, such as measuring AR protein levels in tumor tissue at the end of the study, are also performed to confirm target engagement.

Androgen Receptor Signaling Pathway

The androgen receptor is a nuclear receptor that, upon binding to androgens, translocates to the nucleus and regulates the transcription of genes involved in cell growth, proliferation, and survival. In prostate cancer, this signaling pathway is often hyperactivated. By degrading the AR, ARV-766 effectively shuts down this entire signaling cascade.

Conclusion

ARV-766 (Luxdegalutamide) represents a promising new approach to treating prostate cancer by targeting the androgen receptor for degradation. Its potent in vitro and in vivo activity, including against clinically relevant mutant forms of the AR, highlights the potential of PROTAC technology to overcome resistance to existing therapies. The data presented in this technical guide underscore the robust preclinical evidence supporting the ongoing clinical development of ARV-766. Further investigation into its clinical efficacy and safety profile is warranted.

References

Luxdegalutamide: A Technical Deep Dive into the Discovery and Development of a Novel Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luxdegalutamide (ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer. This document provides an in-depth technical overview of the discovery and development of Luxdegalutamide, from its scientific rationale to preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent. Luxdegalutamide has demonstrated potent and robust degradation of both wild-type and clinically relevant mutant forms of the AR, including those associated with resistance to current standard-of-care therapies. In clinical trials involving patients with metastatic castration-resistant prostate cancer (mCRPC), Luxdegalutamide has shown promising anti-tumor activity and a manageable safety profile.

Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) playing a central role in its progression.[1] Androgen deprivation therapies, which aim to reduce the levels of androgens that activate the AR, are the cornerstone of treatment for advanced prostate cancer. However, most patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of androgens.[2]

Mechanisms of resistance to AR-targeted therapies are multifaceted and often involve the AR itself. These include AR gene amplification, overexpression, and the emergence of mutations in the AR ligand-binding domain (LBD) that can alter ligand specificity or lead to constitutive activation.[3] A significant challenge in treating CRPC is the presence of AR splice variants, such as AR-V7, which lack the LBD and are therefore insensitive to traditional AR antagonists like enzalutamide and abiraterone.[4] The expression of AR-V7 is associated with poor prognosis and resistance to second-generation antiandrogen therapies.[2] This highlights the urgent need for novel therapeutic strategies that can overcome these resistance mechanisms.

The PROTAC Approach: Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting their function.[5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Luxdegalutamide (ARV-766): A Second-Generation AR Degrader

Luxdegalutamide, also known as ARV-766, was developed by Arvinas as a second-generation oral PROTAC AR degrader.[7] It was designed to improve upon its predecessor, ARV-110, by demonstrating a broader efficacy profile and better tolerability.[7] A key advantage of Luxdegalutamide is its ability to effectively degrade AR proteins harboring clinically relevant LBD mutations, including the L702H mutation, which is prevalent in a significant percentage of mCRPC patients who have been treated with other AR-pathway inhibitors.[7]

Mechanism of Action

Luxdegalutamide functions by forming a ternary complex between the androgen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[3][8] This proximity induces the polyubiquitination of the AR, leading to its recognition and subsequent degradation by the 26S proteasome.[5] By eliminating the entire AR protein, Luxdegalutamide can overcome resistance mechanisms driven by AR overexpression, LBD mutations, and potentially AR splice variants that retain the N-terminal domain.

Caption: AR Signaling and Luxdegalutamide's Mechanism.

Preclinical Development

In Vitro Studies

Luxdegalutamide has demonstrated potent degradation of the androgen receptor in various prostate cancer cell lines. In VCaP cells, which express wild-type AR, Luxdegalutamide induced AR degradation with a half-maximal degradation concentration (DC50) of less than 1 nM.[9] Importantly, it maintained its degradation potency against clinically relevant AR LBD mutants, including L702H, H875Y, and T878A.[9]

| Cell Line | AR Status | DC50 (nM) | Reference |

| VCaP | Wild-type | < 1 | [9] |

| LNCaP | T878A mutant | Data not publicly available | |

| 22Rv1 | AR-FL and AR-V7 | Data not publicly available |

Table 1: In Vitro Degradation Potency of Luxdegalutamide

In Vivo Studies

In preclinical xenograft models of prostate cancer, orally administered Luxdegalutamide led to robust and dose-dependent degradation of the AR protein, with a maximum degradation (Dmax) exceeding 90% at efficacious doses.[9] This potent degradation translated into significant tumor growth inhibition in both LNCaP and VCaP xenograft models.[9] Notably, Luxdegalutamide also demonstrated efficacy in an enzalutamide-insensitive, non-castrated VCaP model, suggesting its potential to overcome resistance to current therapies.[9]

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| LNCaP | Luxdegalutamide | Dose-dependent | [9] |

| VCaP | Luxdegalutamide | Dose-dependent | [9] |

| Enzalutamide-insensitive VCaP | Luxdegalutamide | Significant | [9] |

Table 2: In Vivo Efficacy of Luxdegalutamide in Prostate Cancer Xenograft Models

Clinical Development

Luxdegalutamide entered Phase I clinical trials on June 22, 2020, to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with mCRPC.[7] A Phase 1/2 study (NCT05067140) has provided promising initial results.[4][10]

Phase 1/2 Study (NCT05067140)

This open-label, dose-escalation and cohort expansion trial enrolled men with mCRPC who had progressed on prior novel hormonal agents.[4][10]

Key Findings:

-

Safety and Tolerability: Luxdegalutamide was well-tolerated, with no dose-limiting toxicities observed.[4] The majority of treatment-related adverse events were Grade 1 or 2.[10]

-

Pharmacokinetics: The pharmacokinetic profile supported once-daily oral dosing, with recommended Phase 2 doses of 100 mg and 300 mg.[10]

-

Efficacy: In patients with tumors harboring AR LBD mutations, Luxdegalutamide demonstrated significant clinical activity.[10]

-

A prostate-specific antigen (PSA) decline of 50% or more (PSA50) was observed in 43% of evaluable patients with AR LBD mutations.[10]

-

In patients with measurable soft tissue disease and AR LBD mutations, the objective response rate was 30%.

-

| Parameter | Result | Patient Population | Reference |

| PSA50 Response Rate | 43% | mCRPC with AR LBD mutations | [10] |

| Objective Response Rate | 30% | mCRPC with measurable soft tissue disease and AR LBD mutations | |

| Recommended Phase 2 Dose | 100 mg and 300 mg daily | mCRPC | [10] |

Table 3: Summary of Clinical Trial Results for Luxdegalutamide (NCT05067140)

As of 2025, Luxdegalutamide is being evaluated in multiple Phase II clinical trials for prostate cancer, including in combination with abiraterone for metastatic hormone-sensitive prostate cancer (mHSPC).[7]

Experimental Protocols

Western Blotting for AR Degradation

Objective: To quantify the degradation of androgen receptor in prostate cancer cells following treatment with Luxdegalutamide.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured in appropriate media to ~80% confluency. Cells are then treated with varying concentrations of Luxdegalutamide or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: The intensity of the AR and loading control bands is quantified using densitometry software. The level of AR degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Luxdegalutamide on the viability and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Luxdegalutamide or vehicle control.

-

MTT Incubation: After the desired treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Luxdegalutamide.

Methodology:

-

Cell Implantation: Prostate cancer cells (e.g., VCaP or LNCaP) are suspended in an appropriate medium and injected subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly. Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Drug Administration: Luxdegalutamide is administered orally to the treatment group at specified doses and schedules. The control group receives the vehicle.

-

Tumor Monitoring: Tumor volume and body weight are measured throughout the study.

-

Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic assessments, such as AR protein levels in the tumor tissue, can also be performed.

Discovery and Development Workflow

The discovery and development of a PROTAC like Luxdegalutamide follows a structured, multi-stage process.

Caption: PROTAC Discovery and Development Workflow.

Conclusion and Future Directions

Luxdegalutamide represents a significant advancement in the treatment of prostate cancer, particularly for patients who have developed resistance to current AR-targeted therapies. Its ability to effectively degrade both wild-type and mutant forms of the androgen receptor through the PROTAC mechanism offers a promising strategy to overcome key resistance pathways. The encouraging preclinical and early clinical data highlight its potential as a valuable new therapeutic option.

Ongoing and future clinical trials will further define the role of Luxdegalutamide in the evolving landscape of prostate cancer treatment. Key areas of investigation include its efficacy in earlier stages of the disease, its potential in combination with other therapies, and the identification of biomarkers to predict patient response. The continued development of Luxdegalutamide and other protein degraders holds the promise of a new era in precision oncology for prostate cancer and beyond.

References

- 1. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

- 4. vjoncology.com [vjoncology.com]

- 5. benchchem.com [benchchem.com]

- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. 2.2.7. Determination of cell viability by MTT assay [bio-protocol.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. onclive.com [onclive.com]

ARV-766: A Technical Guide to its Efficacy Against Wild-Type and Mutant Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) developed by Arvinas, Inc.[1]. It is designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC)[2]. As a heterobifunctional small molecule, ARV-766 induces the degradation of the androgen receptor (AR) by hijacking the body's own ubiquitin-proteasome system[3][4]. This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional AR inhibitors, which is often driven by AR overexpression, amplification, or the emergence of mutations in the AR ligand-binding domain (LBD)[5]. This technical guide provides an in-depth overview of the binding and degradation efficacy of ARV-766 against both wild-type AR and clinically relevant mutant forms.

Mechanism of Action: The PROTAC Approach

ARV-766 operates by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, thereby forming a ternary complex[4]. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome[3]. A key feature of this catalytic process is that ARV-766 is released after inducing degradation and can subsequently engage with another AR molecule[3].

Below is a diagram illustrating the signaling pathway of ARV-766.

Quantitative Data: Degradation Potency

While direct binding affinity data (e.g., Kd or Ki values) for ARV-766 with various AR mutants are not extensively available in the public domain, the half-maximal degradation concentration (DC50) serves as a critical metric for its potency. Preclinical studies have demonstrated that ARV-766 potently degrades wild-type AR and maintains its efficacy against key resistance-conferring mutants[2].

| Cell Line | Androgen Receptor Status | DC50 (nM) | Dmax (%) | Reference |

| VCaP | Wild-Type | <1 | >94 | [2] |

| LNCaP | Wild-Type (T878A mutant) | <1.3 | >91 | [2] |

| - | L702H Mutant | Maintained Potency | - | [5] |

| - | H875Y Mutant | Degraded | - | [6][7] |

| - | T878A Mutant | Degraded | - | [6][7] |

Note: Dmax refers to the maximum observed degradation.

Clinical data further supports the efficacy of ARV-766 in patients with AR LBD mutations. In a phase 1/2 study, a prostate-specific antigen (PSA) decline of ≥50% was observed in 42% of patients with AR resistance mutations[8].

Experimental Protocols

The characterization of PROTACs like ARV-766 involves a series of biochemical and biophysical assays to determine their binding affinity, ternary complex formation, and degradation efficiency. Below are detailed methodologies for key experiments typically employed in this process.

Binding Affinity and Kinetics Measurement

a) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association (ka), dissociation (kd), and equilibrium dissociation constants (KD)[9].

-

Objective: To determine the binary binding affinities of ARV-766 to the androgen receptor (wild-type and mutants) and the E3 ligase, as well as the kinetics of ternary complex formation.

-

Methodology:

-

Immobilization: The E3 ligase (e.g., VHL) is immobilized on an SPR sensor chip[10].

-

Binary Binding Analysis:

-

Solutions of ARV-766 at various concentrations are flowed over the sensor surface to measure its binding to the immobilized E3 ligase[10].

-

Similarly, the androgen receptor (wild-type or mutant) can be immobilized to measure the binding of ARV-766.

-

-

Ternary Complex Analysis:

-

A solution containing a saturating concentration of the androgen receptor is mixed with varying concentrations of ARV-766.

-

This mixture is then flowed over the E3 ligase-immobilized sensor chip to measure the formation and dissociation of the ternary complex[10].

-

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the binding parameters[10].

-

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy)[11][12].

-

Objective: To thermodynamically characterize the binding of ARV-766 to the androgen receptor and the E3 ligase.

-

Methodology:

-

One binding partner (e.g., the androgen receptor) is placed in the sample cell of the calorimeter.

-

The other binding partner (ARV-766) is loaded into a syringe and titrated into the sample cell in small aliquots[13].

-

The heat released or absorbed during each injection is measured[13].

-

The data are plotted as heat change per injection versus the molar ratio of the reactants, and the curve is fitted to a binding model to extract the thermodynamic parameters.

-

c) Fluorescence Polarization (FP) Assay

FP assays measure changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner[11][14].

-

Objective: To determine the binding affinity of ARV-766 to the androgen receptor in a high-throughput format.

-

Methodology:

-

A fluorescent probe that binds to the androgen receptor is used.

-

In a competitive binding experiment, the androgen receptor and the fluorescent probe are incubated with increasing concentrations of ARV-766.

-

ARV-766 displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

-

The data are used to calculate the inhibitory constant (Ki) of ARV-766 for the androgen receptor[15].

-

Below is a diagram illustrating a generalized experimental workflow for PROTAC characterization.

In Vitro Degradation Assays

Western Blotting

This is a standard method to quantify the levels of a specific protein in a cell lysate.

-

Objective: To measure the degradation of the androgen receptor in prostate cancer cell lines following treatment with ARV-766.

-

Methodology:

-

Prostate cancer cells (e.g., VCaP, LNCaP) are cultured and treated with varying concentrations of ARV-766 for a specified time (e.g., 16-24 hours).

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detection enzyme.

-

The protein bands are visualized and quantified using densitometry to determine the extent of AR degradation relative to a control (e.g., a housekeeping protein like GAPDH).

-

Conclusion

ARV-766 is a potent PROTAC that effectively induces the degradation of both wild-type and clinically relevant mutant forms of the androgen receptor. While direct binding affinity data is limited, the robust degradation observed in preclinical models and the promising clinical activity in patients with AR-mutant tumors underscore its potential as a valuable therapeutic agent for metastatic castration-resistant prostate cancer. The methodologies described herein represent the standard approaches for characterizing the binding and degradation properties of such novel therapeutics, providing a framework for future research and development in the field of targeted protein degradation.

References

- 1. Arvinas Announces Upcoming Presentations at the 2024 American Society of Clinical Oncology Annual Congress | Arvinas [ir.arvinas.com]

- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 3. Facebook [cancer.gov]

- 4. arvinasmedical.com [arvinasmedical.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ARV-776 (Luxdegalutamide) | AR PROTAC | Probechem Biochemicals [probechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Role of TRC-766 as a Negative Control in In Vitro Studies of PP2A Activation

An In-Depth Technical Guide for Researchers

Introduction

TRC-766 is a crucial tool in the in vitro investigation of Small-Molecule Activators of Protein Phosphatase 2A (SMAPs) for therapeutic applications, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2] Structurally analogous to active SMAP compounds, this compound is designed to be biologically inactive, serving as an ideal negative control to validate the specific effects of SMAP-mediated PP2A activation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro data demonstrating the lack of efficacy of this compound, details the experimental protocols for its use, and illustrates its mechanism of inaction and experimental workflow.

Core Concept: The Inactivity of this compound

The defining characteristic of this compound is its inability to activate the protein phosphatase 2A (PP2A) enzyme.[1][3] While it is capable of binding to PP2A, it lacks a critical N-H sulfonamide hydrogen bond donor.[2] This structural deficiency prevents it from inducing the conformational changes necessary for PP2A activation, thus rendering it biologically inert in pathways modulated by this phosphatase.[2]

The following diagram illustrates the differential interaction of an active SMAP and the inactive this compound with the PP2A catalytic subunit.

Caption: Differential binding and activation of PP2A by active SMAP versus this compound.

Quantitative Data on In Vitro Efficacy

In vitro studies consistently demonstrate the negligible effect of this compound on the viability and proliferation of prostate cancer cell lines, in stark contrast to the effects of active SMAP compounds. The following tables summarize the key findings from a seminal study in the field.[2]

Table 1: Cell Viability (MTT Assay) in Prostate Cancer Cell Lines at 48 Hours

| Cell Line | Treatment | Concentration (µM) | % Viability (Relative to Vehicle) |

| LNCaP | SMAP | 10 | Decreased |

| 20 | Decreased | ||

| 30 | Decreased | ||

| 40 | Decreased | ||

| This compound | 10 | No significant change | |

| 20 | No significant change | ||

| 30 | No significant change | ||

| 40 | No significant change | ||

| 22Rv1 | SMAP | 10 | Decreased |

| 20 | Decreased | ||

| 30 | Decreased | ||

| 40 | Decreased | ||

| This compound | 10 | No significant change | |

| 20 | No significant change | ||

| 30 | No significant change | ||

| 40 | No significant change |

Note: The active SMAP compound used in the cited study was SMAP-2, a structurally similar variant of TRC-382.[2]

Table 2: Clonogenic Assay in Prostate Cancer Cell Lines at 2 Weeks

| Cell Line | Treatment | Concentration (µM) | Colony Formation |

| LNCaP | SMAP | 5 | Significantly Inhibited |

| 7.5 | Significantly Inhibited | ||

| 10 | Significantly Inhibited | ||

| 12.5 | Significantly Inhibited | ||

| 15 | Significantly Inhibited | ||

| This compound | 5 | Minimal to no effect | |

| 7.5 | Minimal to no effect | ||

| 10 | Minimal to no effect | ||

| 12.5 | Minimal to no effect | ||

| 15 | Minimal to no effect | ||

| 22Rv1 | SMAP | 5 | Significantly Inhibited |

| 7.5 | Significantly Inhibited | ||

| 10 | Significantly Inhibited | ||

| 12.5 | Significantly Inhibited | ||

| 15 | Significantly Inhibited | ||

| This compound | 5 | Minimal to no effect | |

| 7.5 | Minimal to no effect | ||

| 10 | Minimal to no effect | ||

| 12.5 | Minimal to no effect | ||

| 15 | Minimal to no effect |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound as a negative control.

Cell Viability Assay (MTT Assay)

-

Cell Culture: LNCaP and 22Rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing vehicle control (e.g., DMSO), varying concentrations of an active SMAP compound, or varying concentrations of this compound (e.g., 10, 20, 30, and 40 µM).[2]

-

Incubation: Cells are incubated with the compounds for 48 hours.[2]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Clonogenic Assay

-

Cell Seeding: LNCaP and 22Rv1 cells are plated at a low density in 6-well plates to allow for individual colony formation.

-

Treatment: Cells are treated with vehicle control, increasing doses of an active SMAP compound, or increasing doses of this compound (e.g., 5, 7.5, 10, 12.5, and 15 µM).[2]

-

Incubation: The cells are incubated for approximately 12-14 days, with the medium and treatment being refreshed periodically.[2]

-

Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a crystal violet solution.

-

Quantification: The number of colonies is counted either manually or using imaging software.

-

Data Analysis: The colony formation in treated wells is compared to that in the vehicle control wells to determine the effect on cell survival and proliferation.

The diagram below outlines the typical workflow for evaluating the in vitro efficacy of a compound using this compound as a negative control.

Caption: Experimental workflow for validating SMAP efficacy using this compound.

Conclusion

The in vitro data for this compound unequivocally demonstrate its lack of biological activity in prostate cancer cell lines. This inertness, stemming from a specific structural feature that prevents PP2A activation, makes this compound an indispensable negative control. By including this compound in experimental designs, researchers can confidently attribute the observed cytotoxic and anti-proliferative effects of active SMAP compounds to their intended mechanism of action—the activation of PP2A. This rigorous approach is fundamental to the preclinical validation of novel SMAP-based cancer therapeutics.

References

ARV-766: A Technical Guide to its Efficacy Against Androgen Receptor Ligand-Binding Domain Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] This mechanism offers a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases driven by AR mutations that confer resistance to standard-of-care androgen receptor pathway inhibitors (ARPIs). This technical guide provides a comprehensive overview of the preclinical and clinical data supporting ARV-766's activity against wild-type AR and clinically relevant ligand-binding domain (LBD) mutations, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor, while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[3] This degradation-based approach circumvents resistance mechanisms associated with AR overexpression or mutations that affect ligand binding of traditional inhibitors.

References

Methodological & Application

Application Notes and Protocols for ARV-766 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, ARV-766 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the AR protein, a key driver of disease progression.[1] Notably, ARV-766 has demonstrated the ability to degrade clinically relevant AR mutants, such as L702H, which are associated with resistance to conventional anti-androgen therapies.[1] Preclinical studies in mouse xenograft models of human prostate cancer have shown that oral administration of ARV-766 leads to significant tumor growth inhibition and reduction in prostate-specific antigen (PSA) levels.[1]

These application notes provide a detailed overview of the in vivo use of ARV-766 in mouse models of prostate cancer, including experimental protocols and data presentation.

Mechanism of Action: ARV-766 Signaling Pathway

ARV-766 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the androgen receptor.

Caption: Mechanism of action of ARV-766 leading to AR degradation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical in vivo studies of ARV-766 in prostate cancer xenograft models.

Table 1: In Vivo Efficacy of ARV-766 in LNCaP and VCaP Xenograft Models

| Parameter | LNCaP Xenograft Model | VCaP Xenograft Model |

| Mouse Strain | CB17/scid or similar immunodeficient strain | CB17/scid or similar immunodeficient strain |

| ARV-766 Doses | 1, 3, 10 mg/kg/day (oral) | 1, 3, 10 mg/kg/day (oral) |

| Tumor Growth Inhibition (TGI) | Dose-dependent | 34% (1 mg/kg), 74% (3 mg/kg), 98% (10 mg/kg) |

| PSA Level Reduction | Dose-dependent | More robust reduction at 3 and 10 mg/kg compared to enzalutamide (20 mg/kg) |

| AR Degradation (Dmax) | >90% at efficacious doses | >90% at efficacious doses |

Data synthesized from publicly available preclinical data.

Experimental Protocols

Protocol 1: Prostate Cancer Xenograft Mouse Model

This protocol describes the establishment of LNCaP or VCaP prostate cancer xenografts in immunodeficient mice.

Materials:

-

LNCaP or VCaP human prostate cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel® (Corning)

-

Male immunodeficient mice (e.g., CB17/scid or NOD Scid, 6-8 weeks old)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture LNCaP or VCaP cells in appropriate medium until they reach 70-80% confluency.

-

Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with culture medium.

-

Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of PBS (or serum-free medium) and Matrigel®. A typical injection volume is 100-200 µL containing 2-5 million cells.[4] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

Study Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Oral Administration of ARV-766

This protocol details the preparation and oral administration of ARV-766 to mice.

Materials:

-

ARV-766

-

Vehicle solution (e.g., 50% polyethylene glycol (PEG) 300, 30% propylene glycol, 20% dextrose 5% in water - based on ARV-110 formulation)[5]

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Balance and weighing paper/boats

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of ARV-766 based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number of mice in the treatment group.

-

Prepare the vehicle solution.

-

Weigh the calculated amount of ARV-766 and suspend or dissolve it in the appropriate volume of the vehicle to achieve the final desired concentration. Ensure the formulation is homogenous.

-

-

Dosing:

-

Administer ARV-766 orally to the mice once daily using a gavage needle. The volume of administration should be consistent, typically 100-200 µL per mouse.

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the mice daily for any signs of toxicity or adverse effects.

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Protocol 3: Measurement of Serum PSA Levels

This protocol outlines the collection of blood samples and the measurement of serum PSA levels.

Materials:

-

Blood collection tubes (e.g., microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

-

Human PSA ELISA kit (various commercial kits are available)

-

Microplate reader

Procedure:

-

Blood Collection:

-

Collect blood from the mice at specified time points (e.g., at the end of the study) via cardiac puncture (terminal procedure) or retro-orbital bleeding.

-

Allow the blood to clot at room temperature for 30 minutes or at 4°C for a longer duration.

-

-

Serum Separation:

-

Centrifuge the blood samples at approximately 2,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant (serum) and store it at -80°C until analysis.

-

-

PSA Measurement:

-

Thaw the serum samples on ice.

-

Perform the PSA measurement using a commercial human PSA ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the PSA concentrations based on the standard curve.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo study evaluating ARV-766.

Caption: A typical experimental workflow for in vivo studies of ARV-766.

References

- 1. researchgate.net [researchgate.net]

- 2. sec.gov [sec.gov]

- 3. arvinasmedical.com [arvinasmedical.com]

- 4. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubilization of ARV-766 (Luxdegalutamide)

Audience: Researchers, scientists, and drug development professionals.

Introduction: ARV-766 (Luxdegalutamide) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] As a heterobifunctional molecule, ARV-766 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] This mechanism is effective against wild-type AR and clinically relevant mutants (e.g., L702H, H875Y, T878A) that are associated with resistance to conventional therapies in metastatic castration-resistant prostate cancer (mCRPC).[4][5][6] Proper solubilization is critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments. These notes provide detailed protocols for the effective preparation of ARV-766 solutions.

Physicochemical Properties

Data Presentation: Solubility Profile

The solubility of ARV-766 has been determined in several common laboratory solvents. The data is summarized below for easy reference. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can negatively impact solubility, particularly with DMSO.[8]

| Solvent | Concentration | Molarity (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥12.4 mM | [7] |

| 10 mM | ~8.1 mg/mL | [1] | |

| 90 mg/mL | ~111.4 mM | [9] | |

| 100 mg/mL | ~123.8 mM | [8] | |

| Water | Insoluble | N/A | [8] |

| Ethanol | Insoluble | N/A | [8] |

Experimental Protocols

Protocol 1: Preparation of ARV-766 Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for in vitro applications.

Materials:

-

ARV-766 (Luxdegalutamide) powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of ARV-766 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of ARV-766 powder using an analytical balance in a fume hood or designated weighing station.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 8.08 mg of ARV-766.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.

-

Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least 1 month at -20°C and up to 1 year at -80°C.[8]

Note on Use: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment in parallel.

Protocol 2: Preparation of ARV-766 Formulation for In Vivo Oral Administration

ARV-766 is orally bioavailable.[10][11] The following are common vehicle formulations for oral gavage in animal models, starting from a DMSO stock solution. The final formulation should be prepared fresh daily and used immediately.[8]

Option A: Corn Oil-Based Suspension

Materials:

-

ARV-766 stock solution in DMSO (e.g., 50 mg/mL)

-

Sterile Corn Oil

-

Sterile conical tubes

Procedure:

-

Prepare a concentrated stock solution of ARV-766 in DMSO as described in Protocol 1.

-

In a sterile conical tube, add the required volume of corn oil. For a final 2.5 mg/mL solution, this would be 950 µL of corn oil for every 1 mL of final formulation.[8]

-

Add the corresponding volume of the DMSO stock solution. For a 2.5 mg/mL final solution using a 50 mg/mL stock, add 50 µL of the stock to the 950 µL of corn oil.[8]

-

Mix thoroughly by vortexing or sonicating until a uniform suspension is achieved. The solution should be used immediately.[8]

Option B: Aqueous Formulation with Co-solvents

This formulation uses co-solvents to improve the solubility of the compound in an aqueous base, which can be suitable for various administration routes.

Materials:

-

ARV-766 stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween® 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile conical tubes

Procedure:

-

Prepare a concentrated stock solution of ARV-766 in DMSO.

-

The final formulation vehicle is typically composed of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.[8]

-

To prepare 1 mL of a 1.25 mg/mL final solution:[8] a. Start with 50 µL of a 25 mg/mL ARV-766 stock in DMSO. b. Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 and mix again until clear. d. Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

-

The final solution should be clear. Prepare this formulation fresh before each use.[8]

Visualizations

Mechanism of Action

References

- 1. ARV-776 (Luxdegalutamide) | AR PROTAC | Probechem Biochemicals [probechem.com]

- 2. Facebook [cancer.gov]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. abmole.com [abmole.com]

- 10. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

- 11. researchgate.net [researchgate.net]

ARV-766 stability in DMSO and other solvents

Topic: ARV-766 Stability in DMSO and Other Solvents

For: Researchers, scientists, and drug development professionals.

Introduction

ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] It is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5][6] As with any compound intended for research and clinical development, understanding its stability in various solvents is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the available stability data for ARV-766, particularly in Dimethyl Sulfoxide (DMSO), and a general protocol for assessing its stability.

Physicochemical Properties and Solubility

ARV-766 is a synthetic organic molecule with a molecular weight of approximately 808.0 g/mol .[7] It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.

Table 1: Solubility and Storage of ARV-766

| Solvent | Solubility | Recommended Storage of Stock Solutions |

| DMSO | ≥10 mg/mL[7], up to 100 mg/mL (123.77 mM)[1], or 250 mg/mL (309.43 mM)[] | -80°C for up to 1 year[], or 6 months[3]. -20°C for up to 1 month[1]. |

| Ethanol | Insoluble[1] | Not applicable |

| Water | Insoluble[1] | Not applicable |

Note: It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of ARV-766.[1]

Stability of ARV-766 in Solution

While specific, long-term quantitative stability data for ARV-766 in various solvents is not extensively published, general recommendations from suppliers suggest that stock solutions in DMSO should be stored at low temperatures to minimize degradation. For optimal results, it is often advised to prepare solutions fresh or to use aliquots of frozen stock solutions to avoid repeated freeze-thaw cycles.[1]

One study indicated that ARV-766 is relatively stable in human liver microsomes for up to 60 minutes and in human hepatocyte suspension for up to 240 minutes. The major metabolic pathway was identified as hydrolysis.[9]

Experimental Protocol: Assessment of ARV-766 Stability

The following is a generalized protocol for determining the stability of ARV-766 in a solvent of interest (e.g., DMSO). This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for stability-indicating assays.

Objective: To quantify the degradation of ARV-766 in a selected solvent over time at various temperatures.

Materials:

-

ARV-766 powder

-

Anhydrous DMSO (or other solvent of interest)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other appropriate mobile phase modifier)

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of ARV-766 Stock Solution:

-

Accurately weigh a known amount of ARV-766 powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Vortex briefly to ensure complete dissolution.

-

-

Sample Incubation:

-

Aliquot the stock solution into several amber glass vials to minimize light exposure.

-

Store the vials at the following temperatures:

-

-80°C (control)

-

-20°C

-

4°C

-

Room Temperature (20-25°C)

-

-

-

Time Points for Analysis:

-

Analyze the samples at the following time points: 0, 24 hours, 48 hours, 72 hours, 1 week, 2 weeks, and 4 weeks.

-

-

HPLC Analysis:

-

At each time point, retrieve a vial from each temperature condition.

-

Allow the vial to equilibrate to room temperature.

-

Dilute a small aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

Inject the diluted sample onto the HPLC system.

-

Suggested HPLC Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-gradient from 95% A to 100% B over a suitable duration.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis scan of ARV-766 (typically in the range of 254-300 nm).

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Integrate the peak area of the intact ARV-766.

-

Calculate the percentage of ARV-766 remaining at each time point relative to the initial (time 0) peak area.

-

Plot the percentage of remaining ARV-766 against time for each temperature condition.

-

Signaling Pathway and Experimental Workflow

ARV-766 is a PROTAC that functions by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor.

Caption: Mechanism of action of ARV-766 as a PROTAC.

The experimental workflow for assessing the stability of ARV-766 is a systematic process involving sample preparation, controlled incubation, and analytical quantification.

Caption: Experimental workflow for ARV-766 stability assessment.

Conclusion

ARV-766 is a promising therapeutic agent whose stability is a key factor in its preclinical and clinical evaluation. While it demonstrates good solubility in DMSO, it is recommended to store stock solutions at -80°C to ensure stability. The provided protocol offers a framework for researchers to conduct their own stability studies to ensure the integrity of their experimental results. Further studies are warranted to establish a comprehensive stability profile of ARV-766 in a wider range of solvents and formulations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 3. ARV-766|2750830-09-0|COA [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. asco.org [asco.org]

- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

Application Notes and Protocols for ARV-766 in Castration-Resistant Prostate Cancer Xenografts

A-Note-on-Nomenclature: Initial research may show references to "TRC-766". It is critical to note that "this compound" is a biologically inactive diastereomer of the BET degrader ARV-771 and is not the subject of these protocols. The correct compound for the application described below is ARV-766 , a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.

Introduction

Castration-resistant prostate cancer (CRPC) poses a significant therapeutic challenge, often driven by the reactivation of androgen receptor (AR) signaling. ARV-766 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor, including wild-type and clinically relevant mutant forms, offering a promising therapeutic strategy for CRPC.[1][2] These application notes provide detailed protocols for the use of ARV-766 in preclinical CRPC xenograft models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

ARV-766 functions by hijacking the cell's natural protein disposal system.[3] It is a heterobifunctional molecule that binds to both the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4][6] The degradation of AR leads to the downstream inhibition of AR-mediated signaling pathways, ultimately suppressing tumor growth.[6] This mechanism is effective even against AR mutants, such as L702H, which are associated with resistance to conventional AR antagonists.[1][7]

Data Presentation

In Vitro Degradation of Androgen Receptor

| Cell Line | AR Status | DC50 (nM) | Dmax (%) |

| LNCaP | Wild-type | <1.3 | >91 |

| VCaP | Wild-type | <1 | >94 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[8]

In Vivo Tumor Growth Inhibition in CRPC Xenografts

| Xenograft Model | Animal Model | Treatment | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |

| VCaP | CB17/SCID (intact) | ARV-766 | 1 | 34 |

| VCaP | CB17/SCID (intact) | ARV-766 | 3 | 74 |

| VCaP | CB17/SCID (intact) | ARV-766 | 10 | 98 |

| VCaP | CB17/SCID (intact) | Enzalutamide | 20 | Limited Efficacy |

Data from an enzalutamide-insensitive non-castrated VCaP model.[1][8]

Experimental Protocols

Protocol 1: Establishment of Castration-Resistant Prostate Cancer Xenografts

This protocol describes the subcutaneous implantation of CRPC cells to establish tumor xenografts in immunocompromised mice.

Materials:

-

Castration-resistant prostate cancer cell lines (e.g., VCaP, LNCaP)

-

Immunocompromised mice (e.g., CB17/SCID, NSG), male, 6-8 weeks old

-

Complete cell culture medium (specific to the cell line)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (27-gauge)

-

Surgical instruments for castration (optional, for castrated models)

-

Anesthetics (e.g., Ketamine/Xylazine)

-

Betadine solution and 70% ethanol

Procedure:

-

Cell Preparation: a. Culture CRPC cells to 80-90% confluency. b. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count. c. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.

-

Animal Preparation: a. Anesthetize the mouse using an approved protocol. b. Shave the flank of the mouse where the injection will be performed. c. Sterilize the injection site with betadine and 70% ethanol.

-

Subcutaneous Implantation: a. Draw 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe with a 27-gauge needle. b. Gently lift the skin on the flank and insert the needle subcutaneously. c. Slowly inject the cell suspension, creating a small bleb. d. Withdraw the needle and monitor the mouse until it recovers from anesthesia.

-

Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. d. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

Protocol 2: Administration of ARV-766 to CRPC Xenograft Models

This protocol outlines the preparation and oral administration of ARV-766 to mice bearing CRPC xenografts.

Materials:

-

ARV-766 compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Balance, weigh boats, spatulas

-

Sonicator or vortex mixer

-

Oral gavage needles (20-22 gauge)

-

Syringes (1 mL)

Procedure:

-

Preparation of ARV-766 Formulation: a. Calculate the required amount of ARV-766 based on the mean body weight of the mice in each treatment group and the desired dose (e.g., 1, 3, or 10 mg/kg). b. Weigh the calculated amount of ARV-766. c. Prepare the vehicle solution. d. Add the ARV-766 powder to the vehicle and vortex or sonicate until a homogenous suspension is formed. Prepare fresh daily.

-

Oral Administration: a. Weigh each mouse to determine the exact volume of the ARV-766 suspension to be administered (typically 0.1 mL per 10g of body weight). b. Gently restrain the mouse. c. Insert the oral gavage needle carefully into the esophagus. d. Slowly administer the calculated volume of the ARV-766 suspension. e. Return the mouse to its cage and monitor for any immediate adverse reactions.

-

Treatment Schedule: a. Administer ARV-766 orally once daily for the duration of the study (e.g., 28 days). b. Continue to monitor tumor growth and body weight 2-3 times per week.

-

Endpoint and Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

Safety Precautions

Standard laboratory safety procedures should be followed when handling chemical compounds and working with animals. Use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

- 1. researchgate.net [researchgate.net]

- 2. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. urotoday.com [urotoday.com]

- 5. arvinasmedical.com [arvinasmedical.com]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

Application Notes and Protocols: Experimental Design for Testing ARV-766 Synergy with Other Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional small molecule, it brings an E3 ubiquitin ligase into proximity with the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][5] This mechanism of action is effective against both wild-type AR and clinically relevant mutant forms, including those that confer resistance to other androgen receptor pathway inhibitors.[2][6][7] Given that resistance to existing therapies is a significant challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC), combining ARV-766 with other therapeutic agents presents a rational strategy to enhance anti-tumor activity, overcome resistance, and potentially reduce toxicity.[2][8][9]

These application notes provide a comprehensive framework for the preclinical in vitro evaluation of ARV-766 in combination with other drugs, focusing on the principles of experimental design for synergy assessment.

Rationale for Synergy Studies